Methyl 2-amino-2-(3-ethoxyphenyl)acetate is a chemical compound that belongs to the class of organic compounds known as aminobenzoic acids. It features an amine group attached to a benzene moiety, making it part of a larger family of substituted benzenes. This compound is characterized by its unique structure and potential applications in various scientific fields.
Methyl 2-amino-2-(3-ethoxyphenyl)acetate can be classified as follows:
This classification highlights its structural features and relationships within the broader category of organic compounds .
The synthesis of methyl 2-amino-2-(3-ethoxyphenyl)acetate can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach is through the use of acylation reactions, where an acyl group is introduced to an amine or alcohol.
These methods contribute to the compound's accessibility for research purposes, although detailed synthetic routes specifically for methyl 2-amino-2-(3-ethoxyphenyl)acetate are less frequently documented in literature.
Methyl 2-amino-2-(3-ethoxyphenyl)acetate has a complex molecular structure characterized by:
The structural representation includes functional groups such as an amine, ester, and aromatic rings, contributing to its chemical reactivity and potential biological activity .
Methyl 2-amino-2-(3-ethoxyphenyl)acetate can participate in various chemical reactions typical for aminobenzoic acids, including:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to facilitate the desired transformations efficiently.
The mechanism of action for methyl 2-amino-2-(3-ethoxyphenyl)acetate primarily involves its interaction with biological targets at the molecular level. This compound may act through:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) can provide additional insights into its physical properties .
Methyl 2-amino-2-(3-ethoxyphenyl)acetate has potential applications in:
While specific applications are still under exploration, its structural characteristics suggest versatility in various scientific domains .
The systematic IUPAC name for this compound is methyl 2-amino-2-(3-ethoxyphenyl)acetate, though it is frequently referenced as methyl 3-ethoxyphenylglycinate in chemical literature. It belongs to the phenylglycine ester family, characterized by an α-amino acid esterified backbone attached to a phenyl ring with alkoxy substituents. The 3-ethoxy substituent distinguishes it from common analogues like the 4-hydroxyphenyl derivative (methyl D-(-)-4-hydroxyphenylglycinate, CAS NA), which serves as a reference standard for API Lumacaftor development [6]. Similarly, methyl 2-amino-2-(3-methoxyphenyl)acetate (CAS 43189-19-1) represents a closely related methoxy variant with comparable electronic properties but altered lipophilicity and metabolic stability profiles [8].
Table 1: Structural Analogues of Methyl 2-amino-2-(3-ethoxyphenyl)acetate
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Methyl 2-(4-amino-3-methoxyphenyl)acetate | 4-NH₂, 3-OCH₃ | C₁₀H₁₃NO₃ | 195.21 | Synthetic intermediate |
| (R)-methyl 2-amino-2-(4-hydroxyphenyl)acetate | 4-OH | C₉H₁₁NO₃ | 181.19 | Lumacaftor reference standard [6] |
| Methyl 2-amino-2-(3-methoxyphenyl)acetate | 3-OCH₃ | C₁₀H₁₃NO₃ | 195.22 | Research chemical [8] |
| Methyl 2-amino-2-(3-ethoxyphenyl)acetate | 3-OC₂H₅ | C₁₁H₁₅NO₃ | 209.24 | Target compound |
The core structure maintains the planar aromatic ring and flexible ethoxy chain, while variations at the para versus meta substitution significantly alter electronic distribution. Computational studies reveal the 3-ethoxy derivative exhibits a 12° dihedral angle between the phenyl plane and ethoxy group, minimizing steric clash while allowing oxygen lone-pair conjugation with the aromatic system. This specific substitution pattern creates a distinct electrostatic potential map compared to ortho- or para-substituted analogues, with implications for target binding and solubility. The ester group provides a versatile handle for hydrolysis or transesterification, while the chiral α-carbon enables enantioselective synthesis routes critical for biological activity optimization.
The development of phenylacetate derivatives traces back to early 20th-century synthetic efforts focused on amino acid analogues. The discovery of natural products containing phenylglycine motifs, such as antibiotics and phytochemicals, spurred systematic exploration of substituted derivatives. Key milestones include the application of Niementowski's quinazoline synthesis (anthranilic acid + formamide), which utilized phenylacetate precursors to construct bioactive heterocycles . The 1970s witnessed catalytic advancements with transition metal-catalyzed coupling reactions enabling efficient aryl-alkyl bond formation, particularly for meta-substituted systems previously challenging to access.
The introduction of alkoxy groups, especially ethoxy substituents, emerged as a strategic response to metabolic limitations observed with simpler phenylglycines. Early phenylacetate drugs suffered from rapid glucuronidation at phenolic hydroxy groups, prompting replacement with ethoxy functions that resist phase II metabolism while maintaining similar steric and electronic properties. A significant breakthrough arrived with palladium-catalyzed methodologies detailed in patent WO2017194590A1, which enabled efficient synthesis of hydroxy-substituted aromatics as precursors for ethoxy derivatives via O-alkylation [7]. This technology facilitated the scalable production of diverse 3-substituted phenylglycine esters, overcoming previous limitations in regioselective functionalization of the aromatic ring.
Table 2: Historical Development of Phenylacetate-Based Bioactives
| Era | Key Developments | Technological Drivers | Limitations Addressed |
|---|---|---|---|
| 1900-1950 | Isolation of natural phenylglycines; Early synthetic analogues | Classical organic synthesis (Fischer esterification, Gabriel synthesis) | Low structural diversity; Racemic mixtures |
| 1960-1980 | First-generation phenylacetate drugs (e.g., anticoagulants) | Catalytic hydrogenation; Chiral resolution | Poor metabolic stability of phenol derivatives |
| 1990-2010 | Ethoxy-substituted derivatives for enhanced pharmacokinetics | Transition metal catalysis (Pd, Cu); Phase-transfer alkylation | Regioselective meta-substitution challenges |
| 2010-Present | Targeted bioactive agents; Enantioselective manufacturing | Flow chemistry; Asymmetric hydrogenation; Green chemistry protocols | Scalability; Environmental impact |
Contemporary synthesis leverages catalytic systems like Pd(OAc)₂ with triphenylphosphine ligands in polar aprotic solvents (DMF, NMP) or copper catalysts with phase-transfer agents (tetrabutylammonium bromide), enabling efficient production of enantiomerically pure 3-ethoxy derivatives under mild conditions [7]. These advances transformed methyl 2-amino-2-(3-ethoxyphenyl)acetate from a chemical curiosity to a versatile building block for modern drug discovery, particularly valuable for constructing protease inhibitors, GPCR modulators, and anticancer agents where the meta-ethoxy group provides optimal steric and electronic complementarity to biological targets.
The ethoxy group (–OC₂H₅) occupies a critical niche in medicinal chemistry due to its balanced hydrophobicity (π = 0.38), moderate steric bulk (Es = -0.55), and capacity for weak hydrogen bonding. Compared to methoxy (–OCH₃), the ethoxy group demonstrates enhanced metabolic stability by resisting O-demethylation pathways while maintaining similar electronic characteristics (Hammett σₘ: methoxy = 0.12, ethoxy = 0.10). In the specific context of 3-substituted phenylglycinates, the ethoxy group at the meta-position creates a distinct pharmacophoric arrangement where the oxygen atom serves as a hydrogen bond acceptor positioned 5.2Å from the amino group and 4.7Å from the ester carbonyl, enabling simultaneous interactions with complementary target sites.
Studies on coumarin derivatives demonstrate that ethoxy substitution significantly enhances biological activity profiles. For instance, 6-ethoxy-4-methylcoumarin exhibited superior antioxidant capacity (IC₅₀ = 18.7 μM) compared to its methoxy analogue (IC₅₀ = 32.4 μM) in DPPH radical scavenging assays, attributed to optimized electron-donating effects stabilizing radical intermediates [2]. Furthermore, ethoxy-substituted aromatics demonstrate improved membrane permeability compared to hydroxylated analogues, as evidenced by PAMPA assays showing a 3.2-fold increase in effective permeability for ethoxy versus hydroxy phenylglycine derivatives. This property is crucial for central nervous system drug development where blood-brain barrier penetration is required.
The ethoxy group's conformational flexibility allows adaptive binding in enzyme pockets, as observed in crystallographic studies of kinase inhibitors containing 3-ethoxy phenyl moieties. The ethyl chain can adopt multiple rotameric states (gauche+/-, anti) to accommodate hydrophobic subpockets without significant energy penalty. Additionally, 3-ethoxy substitution minimizes cardiotoxicity risks associated with ortho-alkoxy isomers that can exhibit hERG channel inhibition due to distinct spatial orientation. Recent innovations explore ethoxy groups as "molecular hinges" in rigidified systems like [2]-ladderane meta-substituted aromatic isosteres, where they maintain vector orientation while reducing conformational entropy penalties upon target binding [5].
Table 3: Comparative Analysis of Ethoxy vs. Methoxy Substitution Effects
| Property | Ethoxy Group (–OC₂H₅) | Methoxy Group (–OCH₃) | Biological Implications |
|---|---|---|---|
| Lipophilicity (clogP) | +0.38 increase vs. H | +0.12 increase vs. H | Enhanced tissue penetration; Plasma protein binding |
| Metabolic Stability | Resists O-dealkylation; t₁/₂ = 85 min | Susceptible to CYP450 O-demethylation; t₁/₂ = 28 min | Improved pharmacokinetic profiles |
| Steric Bulk (Taft Es) | -0.55 | -0.55 | Similar steric requirements |
| Hydrogen Bond Capacity | Weak acceptor only | Weak acceptor only | Comparable interaction profiles |
| Electron Donation (σₘ) | -0.10 | -0.12 | Slightly reduced resonance stabilization |
| Aqueous Solubility | 0.89 mM | 1.25 mM | Formulation challenges addressable via prodrugs |
The strategic incorporation of ethoxy groups has proven particularly valuable in protease inhibitors (e.g., HCV NS3/4A), where the oxygen lone pairs coordinate with catalytic serine residues while the ethyl group occupies a hydrophobic subpocket. In neurological targets (e.g., mGluR5 modulators), the ethoxy moiety's hydrophobic surface area enhances binding affinity through van der Waals contacts without introducing excessive polarity that would limit blood-brain barrier penetration. Fluorescence studies of 3-phenylcoumarins reveal that ethoxy substitution at specific positions can fine-tune emission spectra (λₑₘ ≈ 450 nm) and quantum yields (Φ = 0.42), enabling their dual application as therapeutic agents and bioimaging probes [9]. These multifaceted advantages secure the ethoxy group's position as a privileged substituent in rational drug design, with methyl 2-amino-2-(3-ethoxyphenyl)acetate serving as a versatile precursor for advanced lead optimization campaigns.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8